![molecular formula C13H18F2N2 B1464947 {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1282811-64-6](/img/structure/B1464947.png)
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine
Overview
Description
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine, also known as 1-(3,4-difluorophenylmethyl)-3-piperidin-1-amine, is an amine compound belonging to the piperidine family. It is a colorless solid with a strong odor and a melting point of about 62 °C. This compound has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Selective AKT Inhibition for Cancer Therapy
The compound has been identified as a new-generation selective AKT inhibitor . The AKT signaling pathway is crucial in the growth and proliferation of tumor cells. By inhibiting this pathway, the compound shows promise in the treatment of various cancers. It has been tested for its pharmacokinetics and bioavailability in dog plasma, which is a step towards its potential clinical application.
Development of Analytical Methods
A specific application of this compound is in the development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods . These methods are used for the quantitative determination of drugs in biological matrices, which is essential for drug development and pharmacokinetic studies.
Pharmacological Research
Piperidine derivatives, including this compound, are significant in pharmacological research . They are present in various classes of pharmaceuticals and are essential for designing drugs due to their diverse biological activities.
Synthesis of Biologically Active Piperidines
The compound is used in the synthesis of biologically active piperidines . These activities include the development of new methods for the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are important for drug construction.
Drug Safety Evaluation
It serves as a reference compound in drug safety evaluation studies . The validated methods developed using this compound can be applied to monitor the pharmacokinetics and assess the bioavailability of new drugs in preclinical studies.
Molecular Formula Reference
The compound’s molecular formula, C13H18F2N2 , is used as a reference for chemical identification and synthesis. It helps in the standardization and quality control of chemical substances used in pharmaceutical research.
properties
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-4-3-10(6-13(12)15)8-17-5-1-2-11(7-16)9-17/h3-4,6,11H,1-2,5,7-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXRJYNXMBHLBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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